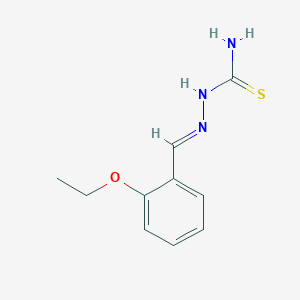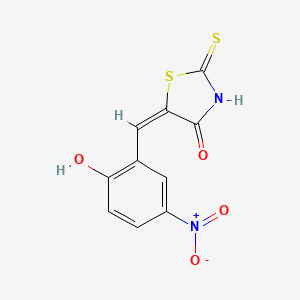
2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-pentylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-pentylacetamide is a compound belonging to the quinolone family, known for its diverse biological and pharmacological activities. Quinolones are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their antimicrobial, antifungal, and enzyme inhibitory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-pentylacetamide typically involves the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine. This one-pot reaction is carried out in diphenyl ether . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to maintain consistent reaction conditions and product quality. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and reduced production costs .
化学反应分析
Types of Reactions
2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-pentylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
科学研究应用
2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-pentylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its enzyme inhibitory activities, which may have therapeutic implications.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-pentylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can disrupt various biological processes. For example, its antimicrobial activity may be due to the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication .
相似化合物的比较
Similar Compounds
4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids: These compounds share a similar quinoline core structure and exhibit comparable biological activities.
2-hydroxyquinoline: Another quinoline derivative with notable antimicrobial properties.
4-hydroxyquinoline: Known for its enzyme inhibitory activities and potential therapeutic applications.
Uniqueness
2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-pentylacetamide stands out due to its unique pentylacetamide side chain, which may enhance its biological activity and specificity compared to other quinoline derivatives.
属性
分子式 |
C16H20N2O3 |
|---|---|
分子量 |
288.34 g/mol |
IUPAC 名称 |
2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N-pentylacetamide |
InChI |
InChI=1S/C16H20N2O3/c1-2-3-6-9-17-14(19)10-12-15(20)11-7-4-5-8-13(11)18-16(12)21/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,17,19)(H2,18,20,21) |
InChI 键 |
LRRHNKUHMDOBBY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCNC(=O)CC1=C(C2=CC=CC=C2NC1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(2-chlorobenzyl)-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11988720.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11988721.png)
![N'-[(E)-(3,5-Ditert-butyl-4-methylphenyl)methylidene]-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide](/img/structure/B11988724.png)

![2-(4-Bromophenyl)-9-chloro-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988735.png)
![4-methyl-N'-[(E)-(4-methylphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11988748.png)
![2,4,5,7-tetranitro-9-[4-(undecyloxy)benzylidene]-9H-fluorene](/img/structure/B11988754.png)
![N-[(E)-(4-bromophenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B11988761.png)






